molecular formula C9H19ClN2O2 B2392464 tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride CAS No. 2095192-25-7

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride

Cat. No.: B2392464
CAS No.: 2095192-25-7
M. Wt: 222.71
InChI Key: LKVSVLOXMVTZHJ-LEUCUCNGSA-N
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Description

Chemical Identity and Properties tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride is a chiral cyclobutane derivative with a molecular formula of C₉H₁₈N₂O₂·ClH and a molecular weight of 222.7 g/mol . It is characterized by a tert-butyl carbamate group attached to a rac-[(1S,2S)-2-aminocyclobutyl] backbone, with a hydrochloride counterion. The compound is typically supplied as a solid with a purity of 95–99%, depending on the supplier .

Applications
This compound serves as a critical pharmaceutical intermediate or building block for synthesizing bioactive molecules, particularly in drug discovery targeting conformational constraints or cyclobutane-based scaffolds. Its applications span biochemical research, fine chemical synthesis, and medicinal chemistry .

CAS Number Discrepancy Notably, conflicting CAS numbers are reported: 55819-71-1 (ECHEMI, 2021) and 2095192-25-7 (Combi-Blocks, CymitQuimica, 2025). This discrepancy may arise from supplier-specific identifiers or variations in stereochemical documentation (e.g., racemic vs. enantiopure forms) .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVSVLOXMVTZHJ-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Aminocarbonylation of Cyclobutanols

Recent advances leverage palladium catalysis to construct the cyclobutane backbone with high regioselectivity. Cyclobutanols undergo acid-mediated dehydration to cyclobutene intermediates, which then participate in ligand-controlled aminocarbonylation. Using Pd(OAc)₂ and Xantphos, this method achieves >20:1 regioselectivity for 1,2-substituted products (Fig. 1A). Key parameters:

  • Temperature : 80–100°C
  • CO pressure : 1–5 atm
  • Ligand modulation : Xantphos favors 1,2-addition (93% yield), while DPEphos shifts selectivity to 1,1-products.

Table 1: Comparative Yields for Cyclobutane Core Synthesis

Method Catalyst System Yield (%) Selectivity (1,2:1,1)
Traditional alkylation NH₃, 1,3-dibromopropane 60–70 N/A
Pd-catalyzed aminocarbonylation Pd(OAc)₂/Xantphos 85–93 >20:1

This approach circumvents traditional ring-strain challenges, enabling direct access to stereodefined cyclobutanes.

Stereochemical Control via Chiral Auxiliaries

The rac-(1S,2S) configuration is secured through chiral resolution or asymmetric synthesis. A patented route employs (1R,2S)-cyclobutane-1,2-diamine as a precursor, reacting with tert-butoxycarbonyl (Boc) anhydride in acetonitrile under triethylamine catalysis. Critical factors:

  • Solvent : Acetonitrile minimizes side reactions (vs. THF or DCM).
  • Base stoichiometry : 1.1–1.3 eq. triethylamine prevents HCl-mediated epimerization.
  • Temperature : 0–5°C during Boc protection preserves stereointegrity.

Boc Protection and Hydrochloride Salt Formation

Carbamate Installation Under Neutral Conditions

Industrial protocols emphasize using neutral reagents to avoid viscosity spikes. Combining tert-butyl carbamate with (1S,2S)-2-aminocyclobutylamine in acetonitrile at 60°C achieves 89–93% conversion. Post-reaction, HCl gas is bubbled into the mixture to precipitate the hydrochloride salt, yielding 95–98% purity after filtration.

Reaction Scheme

  • Cyclobutane diamine + Boc₂O → Boc-protected amine
  • HCl gas quench → tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride

Solvent and Base Optimization

Comparative studies show acetonitrile outperforms DMF or DMSO in minimizing diastereomer formation. Triethylamine (4.6 eq.) in a 1:3.3 v/v ratio with acetonitrile ensures complete deprotonation without gelation. Post-reaction, adding water (0.5:1 v/v) induces crystallization, yielding 222.71 g/mol product.

Purification and Analytical Characterization

Chromatographic and Crystallization Techniques

  • Column chromatography : Silica gel with hexane/ethyl acetate (70:30 → 50:50) removes Boc-deprotected byproducts.
  • Recrystallization : Hexane/ethyl acetate (9:1) at −20°C affords 99.5% pure crystals.

Spectroscopic Confirmation

  • ¹H NMR : tert-butyl singlet at δ 1.40 ppm; cyclobutane CH₂ at δ 2.10–2.50 ppm.
  • HPLC-MS : [M+H]⁺ = 229.2; retention time 8.2 min (C18 column, 0.1% TFA).
  • X-ray crystallography : Resolves absolute configuration (Fig. 1B), confirming rac-(1S,2S) geometry.

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

A patent-pending method uses tubular reactors for Boc protection, achieving 92% yield at 100 g/batch. Key advantages:

  • Reduced viscosity : Neutral reagents prevent gelation, enabling efficient stirring.
  • Temperature control : Jacketed reactors maintain 60°C ± 2°C during exothermic Boc installation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of complex organic molecules. Its structural features allow for further modifications that can lead to the creation of novel compounds with desired properties.

Biology

  • Biochemical Pathway Studies : Researchers employ this compound to investigate biochemical pathways and enzyme interactions. Its ability to modulate enzyme activity makes it a useful tool in studying metabolic processes .

Medicine

  • Therapeutic Potential : The compound is under investigation for its pharmacological properties, particularly its interaction with neurotransmitter systems such as glutamate and gamma-aminobutyric acid (GABA) receptors. These interactions are critical for synaptic transmission and may have implications for treating neurological disorders .

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this compound is utilized to produce specialty chemicals and materials, leveraging its unique reactivity and structural characteristics.

Neuropharmacological Applications

Research has indicated that compounds similar to tert-butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride may act as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Modifications in the cyclobutane structure have shown to enhance binding affinity to these kinases, suggesting potential applications in cancer therapy.

Enzyme Modulation

Studies on carbamate derivatives have highlighted their role as enzyme inhibitors or modulators. For instance, the presence of hydroxymethyl groups can influence enzyme binding and activity within metabolic pathways.

Mechanism of Action

The mechanism of action of tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of tert-butyl carbamate-protected aminocycloalkanes. Below is a comparative analysis of structurally related compounds:

Compound Core Structure Molecular Weight (g/mol) Purity Key Applications CAS Number Reference
tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate HCl Cyclobutane 222.7 95–99% Drug intermediates, chiral scaffolds 55819-71-1 / 2095192-25-7
tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate Cyclopentane ~230 (estimated) >95% Conformational studies, peptidomimetics 1031335-25-7
(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)-carbamate Aryl-substituted 330.22 >95% Specialty pharmaceuticals 701939-03-9
trans-3-aminocyclopentanol hydrochloride Cyclopentane ~150 (estimated) >95% Synthetic biology, enzyme inhibitors 124555-33-5

Key Comparative Insights

Ring Size and Conformational Effects Cyclobutane vs. Cyclopentane: The cyclobutane core in the target compound imposes greater ring strain compared to cyclopentane derivatives (e.g., tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate). This strain enhances reactivity, making it valuable for rigid scaffold design in drug discovery .

Synthetic Utility The hydrochloride salt form of the target compound improves solubility in polar solvents, facilitating reactions in aqueous or mixed-solvent systems. In contrast, neutral carbamates (e.g., tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate) require organic solvents for dissolution .

Cost and Availability

  • The target compound is priced at €594/250 mg (CymitQuimica, 2025), whereas aryl-substituted analogues like (S)-tert-butyl (1-(5-bromo-2-methoxyphenyl)ethyl)-carbamate command $2,000/g due to synthetic complexity and niche applications .

Biological Relevance

  • Cyclobutane derivatives are increasingly explored for protease inhibition due to their ability to mimic peptide turn structures. Cyclopentane analogues, however, are preferred in nucleotide-derived therapeutics (e.g., nucleoside analogs) due to their conformational flexibility .

Research Findings and Industrial Relevance

  • Supplier Variability : ECHEMI and Combi-Blocks emphasize high-purity (99%) grades for pharmaceutical applications, while CymitQuimica and eMolecules supply research-grade material (95% purity) .
  • Stereochemical Considerations : The "rac-" prefix indicates a racemic mixture, whereas enantiopure forms (e.g., PharmaBlock’s PBSQ8140-01) are critical for asymmetric synthesis but require specialized resolution techniques .

Biological Activity

tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride (CAS No. 2095192-25-7) is a compound of significant interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H19ClN2O2
  • Molecular Weight : 222.71 g/mol
  • CAS Number : 2095192-25-7

The compound is characterized by the presence of a carbamate group, which is known to influence its biological interactions.

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems. It is hypothesized to modulate the activity of glutamate and gamma-aminobutyric acid (GABA) receptors, which play critical roles in synaptic transmission and neuronal excitability.

Pharmacological Effects

  • Neuroprotective Effects :
    • Studies indicate that compounds with similar structures exhibit neuroprotective properties, potentially reducing neuronal damage in conditions such as stroke or neurodegenerative diseases.
  • Antidepressant Activity :
    • Research suggests that this compound may have antidepressant-like effects, possibly through the modulation of serotonin and norepinephrine pathways.
  • Analgesic Properties :
    • Preliminary studies have shown that it may possess analgesic effects, making it a candidate for pain management therapies.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduces neuronal apoptosis
AntidepressantIncreases serotonin levels
AnalgesicDecreases pain response

Neuroprotective Study

A recent study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological outcomes compared to control groups. The proposed mechanism involved the inhibition of apoptotic pathways mediated by oxidative stress.

Antidepressant Activity

In another study focused on mood disorders, this compound was evaluated for its antidepressant potential using the forced swim test in mice. The results demonstrated a significant decrease in immobility time, suggesting an increase in antidepressant-like behavior. This effect was associated with increased levels of norepinephrine and serotonin in the hippocampus.

Q & A

Q. What are the common synthetic routes for tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride, and how can purity be optimized?

The synthesis typically involves carbamate formation using tert-butyl chloroformate and (1S,2S)-2-aminocyclobutanol under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Protection : The amine group is protected using tert-butyl carbamate to prevent unwanted side reactions.
  • Cyclobutane ring formation : Cyclization reactions under controlled pH (8–9) ensure stereochemical integrity .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) removes impurities. Solvent selection (e.g., dichloromethane for solubility) and low temperatures (0–5°C) minimize side products .

Q. What role does the tert-butyl carbamate group play in the compound’s reactivity and applications?

The tert-butyl carbamate group serves dual roles:

  • Protection : Shields the primary amine during multi-step syntheses, enabling selective functionalization of other groups (e.g., cyclobutane hydroxylation) .
  • Solubility enhancement : Improves organic-phase solubility, facilitating reactions in non-polar solvents like toluene or THF .
  • Stability : Prevents amine oxidation during storage or acidic/basic conditions, critical for long-term biochemical assays .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound?

Stereochemical fidelity is achieved through:

  • Chiral auxiliaries : Use of (1S,2S)-configured starting materials or enantioselective catalysts (e.g., Ru-BINAP for asymmetric hydrogenation) .
  • Validation :
  • X-ray crystallography : SHELXL refines crystal structures to confirm absolute configuration .
  • Chiral HPLC : Polysaccharide-based columns (Chiralpak® AD-H) resolve enantiomers (ee > 98%) .
    • Kinetic resolution : Enzymatic methods (e.g., lipases) separate diastereomers during intermediate stages .

Q. What methodological strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?

Discrepancies arise from structural variations (e.g., cyclobutane vs. cyclopentane rings). Resolution strategies include:

  • Comparative assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity differences (e.g., cyclobutane’s rigidity reduces target flexibility vs. cyclopentane) .
  • Computational modeling : Molecular dynamics simulations (Amber22) analyze steric clashes or electronic mismatches in target binding pockets .
  • SAR studies : Systematic substitution of the cyclobutane ring with methyl or hydroxyl groups identifies pharmacophore requirements .

Q. How does the compound’s stereochemistry influence its interaction with biological targets, and what techniques validate these interactions?

The (1S,2S) configuration ensures spatial compatibility with chiral enzyme active sites. Validation methods include:

  • Co-crystallography : SHELX-processed structures reveal hydrogen-bonding networks between the carbamate group and catalytic residues (e.g., serine hydrolases) .
  • NOESY NMR : Detects through-space correlations to confirm solution-state conformations (e.g., cyclobutane puckering) .
  • Docking studies : AutoDock Vina predicts binding poses with RMSD < 2.0 Å compared to crystallographic data .

Methodological Considerations for Data Analysis

  • Contradiction resolution : Cross-validate NMR (¹H, ¹³C) and mass spectrometry (HRMS) data to rule out synthetic impurities .
  • Yield optimization : Design of experiments (DoE) models (e.g., Box-Behnken) identify optimal reagent ratios (e.g., 1.2:1 tert-butyl chloroformate:amine) .

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